N-(2-Hydroxyethyl)-N-methylformamide

Description

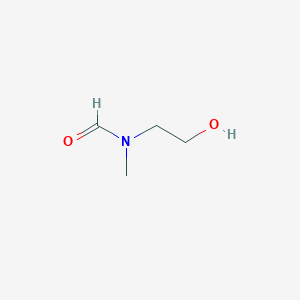

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(4-7)2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEJGMDGENZPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166556 | |

| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-50-7 | |

| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)-N-methylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)-N-METHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L27Q94JV5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Mechanistic Characterization of N 2 Hydroxyethyl N Methylformamide

Rational Design of Synthetic Routes

The creation of N-(2-Hydroxyethyl)-N-methylformamide can be methodically planned through distinct chemical reactions, primarily focusing on the formation of the amide bond and the introduction of the hydroxyethyl (B10761427) group.

Nucleophilic Alkylation Approaches on Formamide (B127407) Scaffolds

One of the primary methods for synthesizing N-alkyl amides involves the N-alkylation of a parent amide. rsc.org In the context of this compound, this would typically involve the reaction of N-methylformamide with a suitable 2-hydroxyethylating agent. The N-alkylation of amides can be achieved using alkyl halides or alcohols. rsc.orgnih.gov When using an alcohol like 2-chloroethanol (B45725) or ethylene (B1197577) oxide, the reaction proceeds via nucleophilic substitution, where the nitrogen atom of the N-methylformamide acts as the nucleophile.

The general mechanism for the N-alkylation of amides with alcohols often involves a "borrowing hydrogen" or hydrogen auto-transfer methodology. rsc.orgresearchgate.net This process, catalyzed by transition metals, involves the initial dehydrogenation of the alcohol to form an aldehyde. The amide then condenses with the aldehyde to form an enamine or imine intermediate, which is subsequently hydrogenated by the catalyst to yield the N-alkylated amide and water as the sole byproduct. nih.gov

The reaction can be represented as follows:

Step 1 (Dehydrogenation): R-CH₂OH + Catalyst ⇌ R-CHO + [Catalyst]-H₂

Step 2 (Condensation): R-CHO + H-N(CH₃)CHO → R-CH=N(CH₃)CHO + H₂O

Step 3 (Hydrogenation): R-CH=N(CH₃)CHO + [Catalyst]-H₂ → R-CH₂-N(CH₃)CHO + Catalyst

This approach is considered atom-economical and environmentally benign. researchgate.net

Amidation Reactions for Hydroxyethylation

An alternative strategy involves forming the amide bond on a pre-existing hydroxyethylated amine scaffold. In this case, N-methylaminoethanol would be the starting material, which is then formylated. Formic acid is a common and efficient reagent for the N-formylation of amines. researchgate.net The reaction between an amine and formic acid typically proceeds by heating the mixture, often in the presence of a Dean-Stark trap to remove the water formed during the condensation reaction. researchgate.net

The reaction can also be catalyzed by various homogeneous and heterogeneous catalysts to improve yields and reaction conditions. researchgate.net For instance, the use of nanozeolite clinoptilolite under solvent-free conditions with ultrasound irradiation has been reported to afford excellent yields of formamides at room temperature. researchgate.net

Another method for formylation is the use of methyl formate (B1220265) with a primary amine like methylamine (B109427), which is a common industrial process for producing N-methylformamide. wikipedia.orggoogle.com A similar transamidation reaction could potentially be employed with N-methylaminoethanol.

Considerations for Catalyst Selection and Optimization in Formamide Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of both N-alkylation and N-formylation reactions. A variety of transition metal catalysts have been investigated for these transformations.

For the N-alkylation of amides with alcohols, homogeneous catalysts based on iridium, ruthenium, palladium, nickel, and copper have been shown to be active and selective. nih.gov However, these can be costly and difficult to separate from the reaction mixture. Heterogeneous catalysts, such as highly dispersed cobalt nanoparticles supported on carbon, offer a more durable and easily separable alternative, demonstrating good to excellent activity and selectivity for the synthesis of N-alkylated amides. nih.gov Titanium hydroxide (B78521) has also been reported as a cheap and efficient heterogeneous catalyst for the N-alkylation of amines with alcohols. acs.org

In the case of N-formylation of amines, catalysts such as ruthenium, manganese, and chromium complexes have been employed. researchgate.netmdpi.com Bimetallic catalysts, like AuPd nanoparticles supported on iron oxide, have also been developed for the N-formylation of secondary amines using methanol (B129727) as the formyl source at room temperature. mdpi.com The optimization of reaction conditions, including temperature, pressure, solvent, and base, is essential to maximize the yield and selectivity of the desired product. nih.gov

Table 1: Comparison of Catalytic Systems for N-Alkylation and N-Formylation Reactions

| Reaction Type | Catalyst | Substrates | Key Advantages |

|---|---|---|---|

| N-Alkylation | Homogeneous Ru, Ir, Pd, Ni, Cu complexes nih.gov | Primary amides, Alcohols | High selectivity and activity nih.gov |

| N-Alkylation | Heterogeneous Co nanoparticles on carbon nih.gov | Benzamides, Alcohols | Durable, easily separable, reusable nih.gov |

| N-Alkylation | Titanium hydroxide acs.org | Amines, Alcohols | Cheap, efficient, high selectivity acs.org |

| N-Formylation | Ru, Mn, Cr complexes researchgate.netmdpi.com | Amines, Methanol/CO₂ | Efficient coupling, reusable catalyst researchgate.net |

| N-Formylation | Bimetallic AuPd–Fe₃O₄ nanoparticles mdpi.com | Secondary amines, Methanol | Mild reaction conditions (room temp.), recyclable mdpi.com |

Mechanistic Investigations of Synthesis Reactions

Elucidation of Reaction Intermediates and Transition States

Nucleophilic substitution reactions, central to the alkylation approaches, can proceed through different mechanisms, primarily Sₙ1 and Sₙ2. organic-chemistry.orgnumberanalytics.com

In an Sₙ2 mechanism , the nucleophile (the nitrogen of the formamide) attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This concerted, single-step process involves a transition state where the carbon atom is pentacoordinate. byjus.comlibretexts.org This mechanism leads to an inversion of the stereochemical configuration at the carbon center. organic-chemistry.orglibretexts.org

In an Sₙ1 mechanism , the reaction proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. numberanalytics.comlibretexts.org This intermediate is planar and sp² hybridized. libretexts.org The nucleophile then attacks the carbocation in the second step. Because the nucleophile can attack from either side of the planar carbocation, this mechanism typically leads to racemization if the carbon is a stereocenter. organic-chemistry.orglibretexts.org

For formamide-catalyzed nucleophilic substitutions, alkoxyiminium ions have been identified and characterized as key reaction intermediates. researchgate.netfigshare.com

In the "borrowing hydrogen" mechanism for N-alkylation with alcohols, key intermediates include the aldehyde formed from the alcohol, the resulting N-acyliminium or enamine species from the condensation with the amide, and metal-hydride species. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for determining the rate-determining step of a reaction and for optimizing reaction conditions. For nucleophilic substitution reactions, the rate law provides insight into the mechanism.

The rate of an Sₙ2 reaction is dependent on the concentration of both the nucleophile and the electrophile, following second-order kinetics (rate = k[Nucleophile][Electrophile]). numberanalytics.com The reaction is sensitive to steric hindrance at the electrophilic carbon. byjus.com

The rate of an Sₙ1 reaction , on the other hand, is dependent only on the concentration of the electrophile, as the formation of the carbocation is the slow step. It follows first-order kinetics (rate = k[Electrophile]). numberanalytics.com

Kinetic studies on the cobalt-catalyzed N-alkylation of benzamide (B126) with benzyl (B1604629) alcohol have shown that the reaction rate slows as it approaches full conversion. nih.gov The formation of benzaldehyde (B42025) as an intermediate was observed, and control experiments confirmed the necessity of both the catalyst and a base. nih.gov The nucleophilic addition of the amide to the aldehyde is suggested to be the rate-determining step due to the poor nucleophilicity of primary amides. nih.gov

Table 2: Mechanistic and Kinetic Characteristics of Nucleophilic Substitution Reactions

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Number of Steps | Two numberanalytics.com | One byjus.com |

| Intermediate | Carbocation libretexts.org | None (Transition State) byjus.com |

| Rate Law | Rate = k[Electrophile] numberanalytics.com | Rate = k[Nucleophile][Electrophile] numberanalytics.com |

| Kinetics | First-order numberanalytics.com | Second-order numberanalytics.com |

| Stereochemistry | Racemization organic-chemistry.org | Inversion of configuration organic-chemistry.org |

| Substrate Reactivity | Tertiary > Secondary > Primary byjus.com | Methyl > Primary > Secondary byjus.com |

Computational Modeling of Synthetic Pathways

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound synthesis, computational chemistry, particularly quantum mechanics-based methods, allows for the detailed investigation of potential reaction pathways, transition states, and the influence of various catalysts and conditions. This approach enables a predictive understanding of reaction feasibility, kinetics, and thermodynamics, guiding the optimization of synthetic strategies.

The primary method employed for such investigations is Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy. nih.gov DFT calculations are used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. A common synthetic route for this compound is the N-formylation of N-methylaminoethanol. Computational models can simulate this process, for instance, by reacting N-methylaminoethanol with a formylating agent like formic acid or methyl formate.

These simulations involve several key steps:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for all relevant species, including reactants, intermediates, transition states, and products.

Transition State Search: Identifying the precise geometry and energy of the transition state(s), which corresponds to the highest energy point along the reaction coordinate. This is crucial for determining the activation energy of the reaction.

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products should have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Profile Construction: By calculating the relative energies (often Gibbs free energy) of all species along the reaction pathway, a complete energy profile can be constructed, which visually represents the energy barriers and thermodynamic driving forces of the reaction.

The selection of appropriate theoretical methods is critical for obtaining reliable results. The table below outlines typical parameters used in DFT studies for modeling such formylation reactions. nih.govtandfonline.com

| Parameter | Description | Commonly Used Methods/Basis Sets |

|---|---|---|

| Functional | Approximation used to describe the exchange-correlation energy, a key component of the total electronic energy. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost. | 6-31G(d,p), 6-311+G(d,p), aug-cc-pVTZ |

| Solvation Model | A method to approximate the effect of the solvent on the reaction, as most reactions are performed in solution. | PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density) |

For the formylation of N-methylaminoethanol, a computational study would typically model the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the formylating agent. The calculations would determine the energy barrier for this step and for any subsequent proton transfers or leaving group eliminations. The results of such an analysis provide quantitative data that can be used to predict reaction rates and equilibrium positions. The following table presents a set of hypothetical, yet realistic, energetic data for a modeled reaction pathway, illustrating the type of information generated.

| Reaction Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | N-methylaminoethanol + Formylating Agent | 0.00 |

| Transition State 1 | Structure corresponding to the C-N bond formation | +22.5 |

| Tetrahedral Intermediate | Intermediate formed after the nucleophilic attack | +4.8 |

| Transition State 2 | Structure corresponding to proton transfer/leaving group elimination | +15.7 |

| Products | This compound + Byproduct | -10.2 |

This data indicates an endergonic initial activation barrier followed by the formation of a metastable intermediate. The subsequent transformation to the final products is thermodynamically favorable. By comparing the calculated energy barriers for different pathways (e.g., catalyzed vs. uncatalyzed, different formylating agents), researchers can make informed decisions to develop more efficient synthetic protocols for this compound.

Chemical Reactivity, Transformation Mechanisms, and Derivatives of N 2 Hydroxyethyl N Methylformamide

Oxidative and Reductive Reactivity Profiles

The reactivity of N-(2-Hydroxyethyl)-N-methylformamide is largely characterized by the independent and interactive chemistry of its hydroxyethyl (B10761427) and N-methylformamide moieties.

The primary alcohol of the hydroxyethyl group is a key site for oxidation. This transformation can proceed in a stepwise manner, first yielding a carbonyl compound (aldehyde) and subsequently a carboxyl derivative (carboxylic acid). The specific product obtained often depends on the choice of oxidizing agent and reaction conditions.

Common laboratory reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. This would result in the formation of N-formyl-N-methylglycine. The oxidation of benzylic alcohols to their corresponding aldehydes and ketones can be achieved using reagents like N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF). nih.gov A variety of methods exist for the efficient conversion of olefins and silyl (B83357) ethers to carbonyl compounds, highlighting the broad toolkit available for such oxidative transformations. organic-chemistry.orgnih.gov

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Major Product | Product Type |

|---|---|---|---|

| This compound | Mild (e.g., PCC) | N-methyl-N-(2-oxoethyl)formamide | Aldehyde |

The formamide (B127407) group can be reduced to an amine functionality. This reaction involves the conversion of the carbonyl group within the formamide to a methylene (B1212753) group (CH2). Strong reducing agents are required for this transformation due to the resonance stability of the amide bond.

Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for the reduction of amides, including tertiary amides, to their corresponding amines. masterorganicchemistry.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. masterorganicchemistry.com Applying this to this compound would yield N,N-dimethyl-2-aminoethanol. Another approach involves the use of the NaBH4/I2 system, which generates highly reactive BH3–THF capable of reducing formamide intermediates to monomethylamines. nih.gov The Leuckart reaction is another well-known method for the synthesis of amines via reductive amination, using formic acid as the reducing agent. mdpi.com

The hydroxyethyl group can participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The hydroxyl (-OH) group is a poor leaving group. For it to be displaced by a nucleophile, it must first be converted into a better leaving group. mdpi.com This is typically achieved by protonating the oxygen in an acidic medium to form an oxonium ion (-OH2+) or by converting the alcohol into a tosylate or mesylate ester. Once activated, the carbon atom bonded to the leaving group becomes susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide), proceeding via an SN2 mechanism which results in an inversion of configuration if the carbon is a chiral center. openstax.org Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via reactive isouronium intermediates. chemrxiv.org

Electrophilic Substitution: While the hydroxyethyl group itself is not a primary site for electrophilic attack, the nitrogen atom of the formamide possesses a lone pair of electrons. However, the electron-withdrawing nature of the adjacent carbonyl group significantly reduces the nucleophilicity of this nitrogen, making it much less reactive toward electrophiles than a typical tertiary amine. idc-online.com Electrophilic aromatic substitution is a key reaction class for aromatic compounds, but these principles are less directly applicable to the aliphatic structure of this compound. libretexts.orgmasterorganicchemistry.comyoutube.com

Degradation Mechanisms in Specific Chemical Environments

This compound is frequently identified as a degradation product in industrial amine solutions, particularly those used for carbon dioxide (CO2) capture. core.ac.uk Its stability is therefore of significant interest. The primary degradation routes are thermal and oxidative processes. core.ac.ukresearchgate.net

Thermal degradation occurs at elevated temperatures, such as those found in the stripper section of an amine treating unit (typically 100-150°C), often in the presence of CO2. core.ac.ukresearchgate.net While specific studies on the isolated thermal degradation of this compound are limited, its formation as a product provides insight into the relevant chemical pathways. For instance, N-(2-hydroxyethyl)-formamide (HEF) is a known thermal degradation product in monoethanolamine (MEA) solutions. ntnu.no The degradation process is complex and can lead to a variety of products through mechanisms like carbamate (B1207046) polymerization. utexas.edu

Table 2: Common Thermal Degradation Products in Amine Solutions

| Parent Amine | Identified Thermal Degradation Products |

|---|---|

| Monoethanolamine (MEA) | 2-Oxazolidinone (OZD), N-(2-hydroxyethyl)ethylenediamine (HEEDA), N-(2-hydroxyethyl)formamide (HEF) core.ac.ukntnu.no |

High temperatures can cause the breakdown of the molecule, potentially through cleavage of C-N or C-O bonds, although detailed mechanisms for this compound itself are not extensively documented.

Oxidative degradation is a major concern in amine scrubbing processes, occurring primarily in the absorber where the flue gas introduces oxygen. core.ac.uk This process is often catalyzed by the presence of metal ions. nih.gov this compound is itself a product of the oxidative degradation of other amines, such as N-methylethanolamine (MMEA). ntnu.no

The degradation mechanisms are believed to involve radical reactions, initiated by either electron or hydrogen abstraction from the parent amine molecule. ntnu.no These initial steps lead to the formation of intermediates like imines or radicals, which then undergo further reactions such as fragmentation. ntnu.no This fragmentation can result in the formation of aldehydes, carboxylic acids (like formic and acetic acid), ammonia (B1221849), and smaller alkylamines. core.ac.ukntnu.no The formation of N-formyl amines (formamides) can occur when primary and secondary amines react with formic acid, which is a common oxidative degradation product. reclaim.com

Table 3: Common Oxidative Degradation Products in Amine Solutions

| Parent Amine | Identified Oxidative Degradation Products |

|---|---|

| Monoethanolamine (MEA) | Ammonia, Formic Acid, Acetic Acid, Oxalic Acid, N-(2-hydroxyethyl)formamide (HEF), N-(2-hydroxyethyl)imidazole (HEI) core.ac.uk |

The presence of the N-methylformamide structure suggests it may be formed from the oxidation and subsequent formylation of methyl-substituted ethanolamines. The continued presence of an oxidizing environment could lead to further degradation of this compound, likely through the oxidation of its hydroxyethyl group as described in section 3.1.1.

Role of Catalysts and Impurities in Degradation Kinetics

The degradation kinetics of this compound, particularly within industrial contexts like amine-based CO2 capture, are significantly influenced by the presence of catalysts and impurities. While specific kinetic studies on this compound are not extensively detailed in public literature, the behavior of structurally similar alkanolamines and amides in these environments provides a strong basis for understanding the factors at play.

Catalytic Effects of Metals: Metal ions, often originating from equipment corrosion or as contaminants in flue gas (fly ash), are known to catalyze the oxidative degradation of amines. Iron is a primary catalyst in such systems. For instance, studies on monoethanolamine (MEA) have shown that dissolved iron significantly increases the rate of oxidation. It is plausible that soluble iron (Fe²⁺/Fe³⁺) and other transition metals like copper and zinc accelerate the degradation of this compound by facilitating the formation of free radicals, which are key intermediates in oxidative degradation pathways. The catalytic effect generally increases with higher metal concentrations and is influenced by the operational temperature.

Impact of Flue Gas Impurities: Impurities present in industrial gas streams, such as sulfur oxides (SOx) and nitrogen oxides (NOx), play a critical role in the degradation of amine solvents and their by-products.

Sulfur Oxides (SOx): SO₂ can accelerate the oxidative degradation of amines. It reacts with the amine solution to form heat-stable salts, but it also contributes to a more corrosive environment, which can increase the concentration of catalytic metal ions in the solution.

The table below summarizes the key factors known to influence the degradation kinetics of amine-based solvents, which are applicable by extension to this compound.

| Factor | Effect on Degradation Rate | Mechanism/Comment |

|---|---|---|

| Catalysts | ||

| Dissolved Metals (Fe, Cu, Zn) | Increase | Catalyzes the formation of free radicals in oxidative degradation pathways. |

| Impurities | ||

| Oxygen (O₂) | Increase | Essential for oxidative degradation pathways. Rate is often limited by O₂ mass transfer. |

| Sulfur Oxides (SOx) | Increase | Accelerates oxidative degradation and contributes to corrosion. |

| Nitrogen Oxides (NOx) | Increase | Leads to irreversible amine loss and formation of nitrosamines/nitramines. |

| Process Conditions | ||

| High Temperature | Increase | Accelerates both thermal and oxidative degradation reactions. |

| High CO₂ Loading | Increase | Can accelerate thermal degradation pathways for certain amines. |

Formation of this compound as a Process By-product or Degradation Product

Context within Amine-based CO2 Capture Processes

This compound can be formed as a degradation product in amine-based CO2 capture plants. Amine solvents are subjected to high temperatures, oxygen, and acidic gases (CO₂, SOx, NOx), leading to complex chemical reactions that result in solvent loss and the creation of numerous by-products. nih.gov

The structure of this compound suggests it is likely derived from the degradation of commonly used alkanolamines. One plausible precursor is N-methyldiethanolamine (MDEA) , a widely used tertiary amine. The oxidative degradation of MDEA is known to produce a variety of compounds, including formyl amides. wikipedia.org The degradation can involve the cleavage of C-N bonds and oxidation, leading to smaller molecules like methyl-aminoethanol (MAE), diethanolamine (B148213) (DEA), and various organic acids and amides. nih.govwikipedia.org The formation of this compound could occur through the oxidative cleavage of one of the hydroxyethyl groups of MDEA and subsequent formylation of the resulting MAE.

Another potential pathway involves the reaction between degradation products of other amines. For example, monoethanolamine (MEA) degradation is known to produce formic acid and formaldehyde. whiterose.ac.uk These species could potentially react with MEA itself or its degradation products like methylamine (B109427) under certain process conditions to form this compound, although this pathway is more speculative. Research has identified N-(2-hydroxyethyl)-formamide as a major oxidation product of MEA, indicating that the formation of formamides is a relevant degradation route in these systems. ntnu.noresearchgate.net

The table below lists some identified degradation products from MDEA, illustrating the chemical complexity within these systems.

| Precursor Amine | Identified Degradation Product | Type |

|---|---|---|

| MDEA | Diethanolamine (DEA) | Amine |

| MDEA | Methyl-aminoethanol (MAE) | Amine |

| MDEA | Bicine | Amino Acid |

| MDEA | Hydroxyethyl sarcosine (B1681465) (HES) | Amino Acid |

| MDEA | Formyl amides of MAE and DEA | Amide |

| MDEA | Formate (B1220265), Glycolate, Acetate | Stable Salts |

Link to N,N-Dimethylformamide (DMF) Metabolism and Related Formamide Degradation

While this compound is not a primary metabolite of N,N-Dimethylformamide (DMF), its chemistry is closely related to formamide degradation pathways. The metabolism of DMF primarily proceeds through the hydroxylation of one of the methyl groups by cytochrome P450 enzymes, forming N-(hydroxymethyl)-N-methylformamide (HMMF) . chemicalbook.cominchem.org HMMF is the major urinary metabolite of DMF and can further decompose to N-methylformamide (NMF) and formaldehyde. chemicalbook.cominchem.orgnih.gov

The degradation of N-substituted formamides as a class of compounds is also known to occur enzymatically. For instance, the enzyme N-substituted formamide deformylase catalyzes the hydrolysis of N-substituted formamides to yield a corresponding amine and formate. nih.govpnas.orgwikipedia.org This enzymatic pathway represents a general mechanism for the breakdown of such compounds in biological systems.

The formation of this compound is therefore analogous to these processes. It represents a hydroxylated derivative of an N-substituted formamide. Its degradation in a biological or environmental context would likely proceed via hydrolysis of the formamide group, yielding N-methylaminoethanol and formic acid.

Nitrosamine Formation Potential from N-substituted Formamides

N-substituted formamides, including this compound, possess the potential to act as precursors for the formation of N-nitrosamines. N-nitrosamines are a class of compounds considered to be probable human carcinogens. onyxipca.com Their formation typically requires the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions. chemicea.comwikipedia.orglibretexts.org

The most common nitrosating agents are derived from nitrite (B80452) (e.g., sodium nitrite) in an acidic environment, which generates species like the nitrosonium ion (NO⁺). wikipedia.orglibretexts.org The nitrogen atom in an N-substituted formamide is structurally similar to that of a secondary amine, though its reactivity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group. chemicea.com Despite this reduced reactivity, N-nitrosation of secondary amides to form N-nitrosoamides is a known chemical transformation, often requiring more powerful nitrosating agents or harsher conditions than the nitrosation of secondary amines. sci-hub.seacs.orgnih.gov

Therefore, if this compound is present in an environment containing a nitrosating agent (e.g., from NOx impurities in flue gas or nitrite preservatives), there is a potential for it to be converted to its corresponding N-nitrosamine, N-(2-Hydroxyethyl)-N-(formylmethyl)nitrosamine . ontosight.ai This reaction is a significant concern in industrial processes like CO2 capture, where NOx can be present, and in the assessment of impurities in pharmaceutical products. researchgate.netnih.gov The general reaction is as follows:

R₂NH (Amine) + HNO₂ (Nitrous Acid) → R₂N-N=O (Nitrosamine) + H₂O

For an N-substituted formamide, the reaction would be:

(R₁)(R₂)N-CHO + Nitrosating Agent → (R₁)(R₂)N-N=O + By-product

This potential transformation underscores the importance of monitoring and controlling the levels of both formamide degradation products and nitrosating agents in relevant systems.

Advanced Materials Applications and Performance Modification by N 2 Hydroxyethyl N Methylformamide

Role as a Plasticizer in Polymer Science

N-(2-Hydroxyethyl)-N-methylformamide (HMF) has been identified as an effective plasticizer for thermoplastic starch (TPS), a biodegradable material derived from renewable resources. Its primary function is to reduce the intermolecular forces between starch polymer chains, thereby increasing flexibility and processability. The introduction of HMF into the starch matrix facilitates the disruption of the native granular structure and modifies the polymer's crystalline nature, leading to the formation of a homogenous thermoplastic material.

Plasticization of Thermoplastic Starch (TPS) Systems

The plasticizing effect of this compound on thermoplastic starch has been a subject of scientific investigation, yielding insights into its impact on the material's structure and properties.

Research has demonstrated that the incorporation of this compound during the processing of thermoplastic starch leads to the complete disruption of starch granules. researchgate.net Scanning electron microscopy (SEM) analysis of TPS plasticized with HMF (referred to as MTPS) reveals a continuous and homogeneous phase, indicating that the native granular structure of starch has been effectively broken down and dispersed within the polymer matrix. researchgate.netresearchgate.net This morphological change is a critical step in the transformation of brittle native starch into a flexible thermoplastic material.

The crystalline structure of starch is significantly altered by the plasticizing action of this compound. X-ray diffraction (XRD) studies have shown that the native A-type crystallinity of corn starch is destroyed during the thermoplastic processing with HMF. researchgate.netresearchgate.net In its place, a new crystalline structure, identified as Eн-type crystallinity, is formed in the resulting thermoplastic starch. researchgate.net This alteration in crystallinity, along with the increase in amorphous regions due to the insertion of the plasticizer molecules between polymer chains, is fundamental to the plasticization effect.

The plasticizing effect of this compound is rooted in its ability to form hydrogen bonds with the starch molecules. researchgate.net The hydroxyl and amide groups present in the HMF molecule interact with the hydroxyl groups of the starch polymers. These new hydrogen bonds effectively replace the strong intra- and intermolecular hydrogen bonds that exist between the starch chains in their native state. This disruption of the original hydrogen bonding network reduces the rigidity of the starch structure, allowing for increased chain mobility and flexibility. Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the presence of these crucial hydrogen bond interactions between HMF and starch. researchgate.net

The mechanical properties of thermoplastic starch films are significantly influenced by the presence of this compound as a plasticizer. The properties are also highly dependent on the surrounding relative humidity (RH).

At a medium relative humidity of 54%, thermoplastic starch plasticized with HMF (MTPS) exhibits a lower tensile strength and elongation at break compared to TPS plasticized with a similar compound, N-(2-Hydroxypropyl)formamide (PTPS). However, at a high relative humidity of 96%, the elongation at break of MTPS is lower than that of PTPS, while their tensile strengths are comparable. researchgate.net

Mechanical Properties of Thermoplastic Starch Films

| Material | Relative Humidity (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| MTPS (HMF Plasticized) | 54 | - | - |

| PTPS (HPF Plasticized) | 54 | - | - |

| MTPS (HMF Plasticized) | 96 | - | - |

| PTPS (HPF Plasticized) | 96 | - | - |

Note: Specific values for tensile strength and elongation at break for MTPS and PTPS were not available in the searched sources, only a comparative description. researchgate.net

The barrier properties of thermoplastic starch films, particularly their resistance to water, are affected by the choice of plasticizer. It has been reported that thermoplastic starch plasticized with N-(2-Hydroxypropyl)formamide (PTPS) exhibits better water resistance than that plasticized with this compound (MTPS). researchgate.net This suggests that HMF may impart a more hydrophilic character to the resulting film compared to HPF, leading to a higher susceptibility to moisture. Further research is needed to quantify the water vapor permeability and other barrier properties of HMF-plasticized TPS films.

Comparative Studies with Other Plasticizers

This compound (HMF) has been investigated as a novel plasticizer, particularly for biopolymers like starch. Its performance is often evaluated in comparison to other plasticizers, including structurally similar compounds and conventional polyols. Research demonstrates that the molecular structure of the plasticizer significantly influences the final properties of the thermoplastic material. researchgate.netresearchgate.net

In a comparative study using corn starch, HMF was evaluated against N-(2-Hydroxypropyl)formamide (HPF). researchgate.net The thermoplastic starch (TPS) plasticized with HPF (PTPS) exhibited better water resistance than the TPS plasticized with HMF (MTPS). researchgate.net The mechanical properties also varied depending on the relative humidity (RH). At medium RH, PTPS showed both higher tensile strength and greater elongation at break compared to MTPS. researchgate.net At high RH, the elongation at break for PTPS remained superior, while the tensile strengths of both materials were comparable. researchgate.net

These differences in performance are attributed to how each plasticizer interacts with the starch molecules, affecting the resulting crystalline structure of the composite. researchgate.net X-ray diffraction studies have shown that HMF promotes the formation of E-H type crystallinity in thermoplastic starch, whereas HPF leads to V-A type crystallinity. researchgate.net In comparison to widely used plasticizers like glycerol, related hydroxyalkylformamides have demonstrated improved water resistance in starch films. researchgate.net

| Property | HMF-Plasticized TPS (MTPS) | HPF-Plasticized TPS (PTPS) | Reference |

|---|---|---|---|

| Water Resistance | Lower | Higher | researchgate.net |

| Tensile Strength (Medium RH) | Lower | Higher | researchgate.net |

| Elongation at Break (Medium RH) | Lower | Higher | researchgate.net |

| Tensile Strength (High RH) | Comparable to PTPS | Comparable to MTPS | researchgate.net |

| Elongation at Break (High RH) | Lower | Higher | researchgate.net |

| Induced Crystallinity Type | E-H type | V-A type | researchgate.net |

Plasticization of Poly(vinyl alcohol) (PVA) Films

This compound has been successfully used as a plasticizer for Poly(vinyl alcohol) (PVA) films. researchgate.net The plasticizing effect stems from the ability of HMF molecules to form hydrogen bonds with the hydroxyl groups of the PVA chains. researchgate.net This interaction disrupts the strong intermolecular and intramolecular hydrogen bonds within the PVA polymer matrix, which is crucial for achieving plasticization. mdpi.com

The introduction of HMF into the PVA matrix has been shown to alter the thermal and structural properties of the resulting films. Fourier-transform infrared (FTIR) spectroscopy has confirmed the hydrogen bond interactions between HMF and PVA. researchgate.net Furthermore, differential scanning calorimetry (DSC) analysis revealed that HMF effectively lowers the melting point (Tm) of PVA, indicating a reduction in the energy required to disrupt the crystalline structure. researchgate.net The changes in the crystalline nature of the PVA films upon plasticization with HMF have also been characterized using X-ray diffraction (XRD). researchgate.net

| Analytical Method | Observed Effect of HMF on PVA Films | Reference |

|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Demonstrated hydrogen bond formation between HMF and PVA. | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Decreased the melting point (Tm) of PVA. | researchgate.net |

| X-ray Diffraction (XRD) | Characterized changes in the crystallinity of the PVA film. | researchgate.net |

Exploration in Other Biopolymer and Synthetic Polymer Composites

Research into the application of this compound as a plasticizer has predominantly focused on biopolymer composites, most notably thermoplastic starch (TPS). researchgate.netresearchgate.netlookchem.com In these applications, HMF facilitates the disruption of native starch granules during the thermoplastic process. researchgate.netresearchgate.net Scanning electron microscopy (SEM) has shown that the addition of HMF helps in the formation of a homogeneous and continuous material from granular corn starch. researchgate.netresearchgate.net The ability of HMF to modify the crystalline structure of starch highlights its role in developing new starch-based bioplastics. researchgate.net

Beyond starch, the compound's utility has been confirmed in synthetic polymer composites, particularly with Poly(vinyl alcohol), as detailed in the previous section. researchgate.net The development of polymer composites often involves combining a polymer matrix with fillers or reinforcing agents to achieve specific properties. nih.gov While biopolymers like starch and synthetic polymers like PVA are key examples, the principles of plasticization by HMF—disrupting polymer chain interactions via hydrogen bonding—suggest potential applicability in other polymer systems that possess functional groups capable of forming such bonds. researchgate.netnih.govmdpi.com The exploration of HMF in other biopolymers, such as cellulose (B213188) or chitosan, and a wider range of synthetic polymers remains an area for further investigation.

Solvent and Reagent Applications in Organic Synthesis

Intermediate in Complex Organic Transformations

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. ontosight.ai Its bifunctional nature, containing both a hydroxyl group and an N-methylformamide moiety, allows it to be a versatile building block for more elaborate structures. It is particularly noted for its use as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Reports indicate its role in the development of active pharmaceutical ingredients, including antiviral and anticancer agents. ontosight.ai The amide group is a key functional group in organic chemistry, and N-methylformamide derivatives are precursors in specialized amidation reactions. wikipedia.org

Medium for Biochemical Assays and Dissolution of Challenging Compounds

The unique solubility profile of this compound makes it a useful medium for various chemical and biochemical applications. ontosight.ai It is soluble in water as well as in most organic solvents, a property that allows it to act as an effective solvent or co-solvent in a wide range of chemical reactions. ontosight.ai This amphiphilicity is particularly advantageous in biochemical assays, where maintaining the solubility of diverse reagents, including both polar and nonpolar compounds, can be challenging.

The compound has also been investigated for its potential uses in biotechnology. ontosight.ai Specific areas of study include its application in processes related to protein synthesis and gene delivery, where its solvent properties could be beneficial. ontosight.ai

Catalytic and Co-catalytic Roles in Chemical Reactions

While direct applications of this compound as a catalyst are not extensively documented, the roles of related formamides in organic synthesis suggest its potential in this area. Formamides, such as N-methylformamide, are known to participate in and facilitate certain chemical transformations. For instance, N-methylformamide is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. researchgate.net In such reactions, the formamide (B127407) derivative acts as both the reducing agent and the source of the amino group. Given its structural similarity, this compound could potentially serve similar functions as a reaction medium or reagent that facilitates specific synthetic steps.

Analytical and Spectroscopic Characterization of N 2 Hydroxyethyl N Methylformamide and Its Derivatives

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of N-(2-Hydroxyethyl)-N-methylformamide, providing robust methods for separation, identification, and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often coupled with mass spectrometry for enhanced specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of formamide (B127407) derivatives. Method development often focuses on achieving optimal separation from related compounds and matrix components.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary mode of separation for this compound and similar polar compounds. thermofisher.com The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase. thermofisher.com

A specific method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For general-purpose UV detection, phosphoric acid is suitable, while formic acid is substituted for mass spectrometry (MS) compatible applications to ensure volatility. sielc.com The method is scalable and can be adapted for faster UPLC (Ultra-Performance Liquid Chromatography) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (for UV) or Formic Acid (for MS) | sielc.com |

| Mode | Reverse-Phase | sielc.com |

| Application | Analytical separation, impurity analysis, pharmacokinetic studies | sielc.com |

This approach provides a reliable means for the quantitative determination of the compound in various samples.

The objective of preparative HPLC is to isolate and purify valuable compounds, moving from the analytical goal of quantification to the goal of obtaining a pure substance. warwick.ac.uk This technique is essential for obtaining high-purity standards of this compound for reference, characterization, or further testing. The principles of preparative HPLC involve significantly increasing the amount of sample loaded onto the column compared to analytical HPLC. warwick.ac.uk

The process typically begins with the development of a robust analytical method, which is then scaled up for preparative purposes. labcompare.com This scale-up involves adjusting column dimensions, flow rates, and sample injection volumes to handle larger quantities while maintaining the required resolution. warwick.ac.uklabcompare.com The analytical RP-HPLC method described for this compound is noted as being scalable and suitable for isolation and preparative separation. sielc.com This implies that by moving to a larger diameter column with the same stationary phase and adjusting the mobile phase flow rate proportionally, one can isolate the compound from a mixture. Fraction collectors are used to collect the eluent containing the purified compound as it exits the column. shimadzu.com

Table 2: Key Differences Between Analytical and Preparative HPLC

| Feature | Analytical HPLC | Preparative HPLC | Source |

|---|---|---|---|

| Objective | Qualitative and quantitative determination | Isolation and purification of compounds | warwick.ac.uk |

| Sample Amount | Microgram (µg) range | Milligram (mg) to gram (g) range | warwick.ac.uk |

| Column Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm | warwick.ac.uk |

| Flow Rate | Typically 0.5 - 2.0 mL/min | Significantly higher, dependent on column size | warwick.ac.uk |

| Outcome | Chromatogram with data on peak area, height, retention time | Collected fractions of purified substance | shimadzu.com |

Coupling HPLC with various detectors, known as hyphenation, significantly enhances analytical capabilities, providing greater sensitivity and structural information.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the analysis of this compound and its derivatives. For the related compound N-hydroxymethyl-N-methylformamide (HMMF), a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed that allows for direct distinction from N-methylformamide (NMF). nih.gov This method utilizes an electrospray ionization (ESI) source and operates in multiple-reaction-monitoring (MRM) mode for high selectivity and sensitivity. nih.gov A similar approach would be highly effective for this compound, providing both molecular weight confirmation and fragmentation data for structural elucidation. nih.govfda.gov The mobile phase for such an analysis would typically consist of acetonitrile and water with a volatile modifier like formic acid. sielc.comfda.gov

HPLC-RID (Refractive Index Detector): The RID is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is useful for detecting compounds that lack a UV chromophore. While less sensitive than UV or MS detectors, it can be employed for the analysis of this compound if high sensitivity is not required.

HPLC-ELSD (Evaporative Light Scattering Detector): The ELSD is another universal detector suitable for non-volatile analytes in a volatile mobile phase. peakscientific.com The eluent from the column is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam, generating a signal. peakscientific.com This detector is advantageous over UV detection for compounds without strong chromophores and is not affected by gradient baseline shifts. peakscientific.com It could be effectively used for the analysis of this compound, particularly in applications like sugar or polymer analysis where it is commonly preferred. peakscientific.com

HPLC-DAD (Diode Array Detector): A DAD, or photodiode array (PDA) detector, acquires the entire UV-visible spectrum for each point in the chromatogram. This provides information about the purity of a chromatographic peak and can aid in compound identification by comparing the acquired spectrum with that of a reference standard. mdpi.com For formamides and their derivatives, which may have low UV absorbance, detection is often performed at low wavelengths, such as 196 nm, to achieve sufficient sensitivity. nih.gov A DAD would be valuable in method development for this compound to select the optimal detection wavelength and to assess for the presence of co-eluting impurities. mdpi.com

Gas Chromatography (GC) for Volatile and Semi-volatile Analysis

GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. This compound and its derivatives can be amenable to GC analysis, although careful method development is required.

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry, making it a definitive method for the identification and quantification of volatile and semi-volatile organic compounds.

For related formamide compounds, GC-based methods have been established. A capillary GC method with a nitrogen-phosphorus detector (NPD) was developed for the simultaneous determination of N,N-dimethylformamide and its metabolites, including N-hydroxymethyl-N-methylformamide. nih.gov The method involved a liquid-liquid extraction followed by injection onto a capillary column (e.g., Carbowax 20M) using a temperature gradient for separation. nih.gov

A significant challenge in the GC analysis of some formamide derivatives is their thermal instability. For instance, N-hydroxymethyl-N-methylformamide (HMMF) is known to convert to N-methylformamide (NMF) in the hot GC injection port, making it impossible to distinguish between the two compounds with this technique. nih.gov This highlights the necessity of evaluating the thermal stability of this compound before employing a GC-MS method. If the compound is thermally labile, derivatization to a more stable form may be required, or alternatively, a "cool injection" technique could be used. researchgate.net

If thermally stable, GC-MS analysis would provide a distinct mass spectrum characterized by the molecular ion and specific fragmentation patterns, allowing for unambiguous identification and robust quantification. pmda.go.jp

Table 3: Potential GC-MS Parameters for this compound Analysis (Hypothetical, based on related compounds)

| Parameter | Potential Condition | Source/Rationale |

|---|---|---|

| Injection Technique | Split/Splitless or Cool On-Column | To prevent thermal degradation researchgate.net |

| Column | Fused-silica capillary column (e.g., Carbowax or DB-WAX) | Polarity suitable for formamides nih.gov |

| Carrier Gas | Helium | Standard carrier gas for GC-MS |

| Oven Program | Temperature gradient (e.g., 65-150°C) | To ensure adequate separation nih.gov |

| Ionization Mode | Electron Impact (EI) | Standard for generating reproducible mass spectra |

| Detection Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Standard MS detection modes |

Nitrogen-Selective Detection in GC

Gas chromatography (GC) is a powerful technique for separating volatile compounds. While common detectors like the Flame Ionization Detector (FID) are widely used, they offer little selectivity for specific elements. For the analysis of nitrogenous compounds such as this compound, particularly in complex matrices, nitrogen-selective detectors (NSDs) are highly advantageous. nih.gov

Two prominent types of NSDs are the Nitrogen-Phosphorus Detector (NPD) and the Nitrogen Chemiluminescence Detector (NCD or CLND). researchgate.net The NCD is particularly effective and operates on the principle of high-temperature pyrolysis of the nitrogen-containing analyte into nitric oxide (NO). researchgate.net This is followed by a chemiluminescent reaction between the generated NO and ozone (O₃), which produces an excited state nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light, which is detected by a photomultiplier tube. researchgate.net

The key advantages of using a nitrogen-selective detector like the NCD for the analysis of this compound include:

High Selectivity: The detector provides a strong signal for nitrogen-containing compounds while exhibiting very low response to hydrocarbons, minimizing interference from the sample matrix. researchgate.net

High Sensitivity: NCDs can detect nitrogen-containing compounds at picogram levels.

Equimolar Response: The detector's response is directly proportional to the number of nitrogen atoms in the molecule. This unique feature allows for accurate quantification of this compound without the need for a specific reference standard, as the response is independent of the compound's chemical structure. researchgate.net

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its atomic connectivity and chemical environment.

A critical feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon results in the existence of two distinct rotamers (E/Z isomers) that interconvert slowly on the NMR timescale at room temperature. Consequently, the NMR spectrum of this compound is expected to show two distinct sets of signals for the groups attached to the nitrogen atom (the methyl and hydroxyethyl (B10761427) groups). A similar effect of non-equivalence and signal doubling has been extensively studied in analogous compounds like N,N-bis(2-hydroxyethyl)acetamide. st-andrews.ac.uk At elevated temperatures, the rate of rotation increases, leading to the coalescence of these paired signals into single, time-averaged resonances. st-andrews.ac.uk

The predicted ¹H and ¹³C NMR chemical shifts for the two major rotamers of this compound in a common solvent like CDCl₃ are detailed in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted δ (ppm) (Rotamer 1) | Predicted δ (ppm) (Rotamer 2) | Multiplicity | Integration |

|---|---|---|---|---|

| H-C=O (Formyl) | ~8.1 | ~8.0 | Singlet | 1H |

| HO-CH ₂ | ~3.7 | ~3.8 | Triplet | 2H |

| N-CH ₂ | ~3.5 | ~3.4 | Triplet | 2H |

| N-CH ₃ | ~3.0 | ~2.9 | Singlet | 3H |

| H O- | Variable (broad) | Variable (broad) | Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted δ (ppm) (Rotamer 1) | Predicted δ (ppm) (Rotamer 2) |

|---|---|---|

| C =O (Formyl) | ~163 | ~162 |

| HO-C H₂ | ~60 | ~61 |

| N-C H₂ | ~50 | ~49 |

Fourier-transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, alkyl, and formamide moieties.

A key aspect of its FT-IR analysis is the study of hydrogen bonding. The molecule contains a hydroxyl group (-OH), which acts as a hydrogen bond donor, and two potential acceptor sites: the carbonyl oxygen and the tertiary nitrogen. Strong intermolecular hydrogen bonding is expected, primarily between the -OH group of one molecule and the carbonyl oxygen of another. This interaction significantly influences the position and shape of the corresponding vibrational bands. Specifically, the O-H stretching band becomes very broad and shifts to a lower wavenumber. mdpi.com The C=O stretching frequency may also be lowered due to the weakening of the double bond through its association with the hydrogen atom. s-a-s.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H | Stretch | 3500 - 3200 | Strong, Broad | Broadness is indicative of strong intermolecular hydrogen bonding. mdpi.com |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong | Corresponds to CH₂ and CH₃ groups. |

| C=O (Amide I) | Stretch | 1680 - 1650 | Strong | Position is characteristic of a tertiary amide. |

| C-N | Stretch | 1400 - 1200 | Medium | Associated with the amide structure. |

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For a polar, non-volatile molecule like this compound (molar mass: 103.12 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI) are most suitable. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact molecular formula.

In positive-ion ESI-MS, the compound would be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 104.07. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses. libretexts.org Common fragmentation pathways for this molecule would include alpha-cleavage (cleavage of bonds adjacent to the heteroatoms) and the loss of small, stable neutral molecules like water (H₂O). libretexts.org

Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 104.07)

| Predicted m/z | Proposed Fragment Formula | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 86.06 | [C₄H₈NO]⁺ | H₂O | Loss of water from the protonated parent molecule. |

| 74.06 | [C₃H₈NO]⁺ | CH₂O | Cleavage of the C-O bond with loss of formaldehyde. |

| 58.07 | [C₃H₈N]⁺ | H₂CO₂ | Loss of formic acid. |

Material Science Characterization Techniques

X-ray Diffraction (XRD) is the principal technique for investigating the long-range atomic and molecular order in solid materials. It can definitively distinguish between amorphous (disordered) and crystalline (ordered) solids. For a crystalline material, XRD analysis provides detailed information about its crystal structure, including the dimensions of the unit cell (the basic repeating block of the crystal) and the arrangement of molecules within it. utoledo.edu

Currently, there is no publicly available crystal structure data for this compound. However, the molecule's structure suggests a high potential for crystallization. The presence of both a strong hydrogen bond donor (the hydroxyl group) and a strong acceptor (the formamide carbonyl oxygen) facilitates the formation of robust intermolecular hydrogen bonding networks. These directional interactions are highly conducive to the self-assembly of molecules into a well-ordered, three-dimensional crystalline lattice.

If a crystalline powder sample of this compound were analyzed, the XRD experiment would produce a diffraction pattern consisting of a series of sharp peaks (reflections) at specific diffraction angles (2θ). According to Bragg's Law (nλ = 2d sinθ), the positions of these peaks are directly related to the d-spacings, which are the distances between parallel planes of atoms in the crystal lattice. utoledo.edu A full analysis of the peak positions and their relative intensities would allow for the determination of the crystal system, space group, and precise atomic coordinates within the unit cell.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful analytical technique used to produce high-resolution images of a sample's surface. By scanning the surface with a focused beam of electrons, it provides detailed information about the surface topography and microstructure. In the context of this compound, SEM has been instrumental in characterizing materials where this compound is used as an additive, such as a plasticizer.

One key application has been in the study of thermoplastic starch (TPS). When this compound was used as a plasticizer for corn starch, SEM was employed to investigate the resulting material's morphology. The analysis revealed that the native starch granules were completely disrupted during the thermoplasticization process, leading to the formation of a continuous and homogeneous material. researchgate.net This observation is crucial as it confirms the effectiveness of this compound in breaking down the semi-crystalline structure of starch, a necessary step for creating a workable thermoplastic. The resulting homogeneous microstructure is indicative of good compatibility and dispersion of the plasticizer within the starch matrix. researchgate.net

Table 1: SEM Morphological Observations of Thermoplastic Starch (TPS) Plasticized with this compound (HMF)

| Material | Analytical Technique | Key Findings | Reference |

| Corn Starch | SEM | Presence of intact, native granules | researchgate.net |

| HMF-Plasticized TPS (MTPS) | SEM | Complete disruption of starch granules; formation of a homogeneous and continuous material. | researchgate.net |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used to characterize compounds like this compound and the materials they are part of.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deresearchgate.net It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg) and the melting point (Tm). semanticscholar.org

In research involving this compound and other hydroxyalkylformamides as plasticizers for poly(vinyl alcohol) (PVA), DSC analysis demonstrated their significant effect on the polymer's thermal properties. researchgate.net The addition of these formamide-based plasticizers was shown to decrease the melting point (Tm) of the PVA. researchgate.net This reduction in Tm indicates an increase in the flexibility of the polymer chains, which is the primary function of a plasticizer. For PVA films containing the same weight content of different plasticizers, it was observed that the plasticizer with the lower molecular mass caused a greater decrease in the melting point. researchgate.net

Table 2: Effect of Hydroxyalkylformamide Plasticizers on the Melting Point (Tm) of Poly(vinyl alcohol) (PVA) as Determined by DSC

| Material | Analytical Technique | Observed Effect | Reference |

| PVA with this compound | DSC | Decrease in the melting point (Tm) of PVA. | researchgate.net |

| PVA with other Hydroxyalkylformamides | DSC | Reduction in the melting point (Tm) of PVA. | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides a quantitative measurement of the mass change in a material as a function of temperature or time in a controlled atmosphere. intertek.com This analysis is used to determine the thermal stability and composition of materials by observing weight loss associated with processes like dehydration, decomposition, and oxidation. intertek.com

While specific TGA data for this compound is not detailed in the available research, the technique is fundamental for characterizing related formamide compounds, such as N-methylformamide (NMF). nih.govresearchgate.net For NMF, TGA has been used to evaluate its thermal stability, revealing that it can undergo chemical transformations at elevated temperatures, particularly in the presence of water. nih.govresearchgate.net TGA experiments coupled with mass spectrometry can identify the decomposition products, providing insight into the degradation pathways. nih.govmdpi.com Such analysis for this compound would be crucial for determining its maximum processing temperatures and long-term stability in applications like polymer composites and coatings, where it may be subjected to heat. researchgate.netresearchgate.net The data obtained would include the onset temperature of decomposition and the temperature of maximum weight loss.

Table 3: Illustrative Data Obtainable from TGA for a Formamide-Type Compound

| Parameter | Description | Importance |

| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | Indicates the beginning of thermal degradation and the upper limit of thermal stability. |

| Temperature of Maximum Weight Loss (Tmax) | The temperature at which the rate of weight loss is highest. | Characterizes the point of greatest thermal instability. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | Provides information on the amount of non-volatile residue or filler content. |

| Weight Loss Steps | Distinct regions of mass loss on the TGA curve. | Can indicate multi-stage decomposition processes or the loss of different components at different temperatures. |

Environmental Behavior, Fate, and Remediation Strategies for N 2 Hydroxyethyl N Methylformamide

Environmental Occurrence and Distribution Studies

There is a notable lack of studies detailing the presence and distribution of N-(2-Hydroxyethyl)-N-methylformamide in various environmental compartments such as air, water, and soil. Monitoring data, which is crucial for determining the extent of environmental exposure and identifying potential areas of contamination, is not currently available in the scientific literature. Without such studies, the environmental footprint of this compound remains unknown.

Degradation Pathways in Natural and Engineered Systems

Biotic Degradation Processes (e.g., Microbial Degradation)

Information regarding the microbial degradation of this compound is not documented. Studies that identify microbial species capable of metabolizing this compound or elucidate the enzymatic pathways involved in its breakdown are essential for understanding its persistence and potential for natural attenuation in contaminated ecosystems.

Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation, Advanced Reduction Processes)

The susceptibility of this compound to abiotic degradation processes such as hydrolysis, photodegradation, and advanced reduction processes has not been specifically investigated. The rates and products of these degradation pathways are critical for predicting the compound's fate in different environmental settings, yet this information is not available.

Atmospheric Degradation and Transformation Products

The potential for atmospheric degradation of this compound, including its reaction with atmospheric oxidants and the identification of its transformation products, remains unstudied. This information is vital for assessing its potential for long-range transport and its contribution to air quality issues.

Transport and Sorption in Environmental Compartments

The mobility of this compound in the environment is governed by its transport and sorption characteristics in soil and other environmental matrices. However, there is a lack of data on its sorption coefficients (e.g., Koc) and its potential for leaching into groundwater or volatilizing into the atmosphere. This data is fundamental for modeling its environmental distribution and potential for exposure.

Remediation and Mitigation Approaches

Due to the absence of information on the environmental occurrence and behavior of this compound, no specific remediation or mitigation strategies have been developed or reported. Research into effective treatment technologies, such as bioremediation or advanced oxidation processes, is contingent on a better understanding of the compound's chemical properties and environmental fate.

Strategies for Solvent Rejuvenation in Industrial Processes (e.g., CO2 capture)

In industrial applications such as post-combustion carbon capture (PCC), solvents are used in a cyclic process of absorption and desorption. Solvent rejuvenation, the process of removing the captured gas (like CO2) to regenerate the solvent for reuse, is a critical step that heavily influences the economic and environmental viability of the technology. The primary goal is to minimize the energy required for regeneration while maintaining the solvent's integrity and capacity.

For amine-based solvents, including those structurally related to this compound, rejuvenation is typically achieved through thermal regeneration. This process involves heating the "rich" solvent (loaded with CO2) in a stripper or desorber column to break the chemical bonds formed between the amine and CO2, releasing a pure stream of CO2 and regenerating the "lean" solvent for recirculation. The energy consumed in this step, known as the reboiler duty, is a major operational cost. researchgate.net

Research into more efficient solvents and processes is ongoing. Studies on analogous compounds provide insight into the performance metrics crucial for effective rejuvenation. For example, a nonaqueous mixed amine solvent utilizing N-methylformamide (NMF), a closely related compound, has been developed for CO2 capture. uq.edu.au This system demonstrated a high desorption rate of 99.76% at 110°C. uq.edu.au Furthermore, by implementing advanced process configurations such as combining rich solvent split-flow (RSSF) and lean vapor compression (LVC), the energy consumption for regeneration was significantly reduced to 1.67 GJ/tCO2. uq.edu.au

The performance of CO2 capture solvents is often compared to benchmark amines like monoethanolamine (MEA). A study on N-(2-Hydroxyethyl) piperazine (B1678402) (HEPZ), which shares the hydroxyethyl (B10761427) functional group, found its optimal reboiler energy consumption to be 3.018 GJ/tCO2. mdpi.comresearchgate.net This represented a significant reduction compared to other amines under similar conditions, highlighting the impact of chemical structure on regeneration efficiency. mdpi.comresearchgate.net Such studies underscore that the key strategies for solvent rejuvenation revolve around developing novel solvents with lower heats of absorption and optimizing the regeneration process to minimize energy input. mdpi.comresearchgate.net

| Solvent System | Key Performance Metric | Value | Notes |

|---|---|---|---|

| PZMN-12 (12% PZ + 18% MEA + 70% N-methylformamide) | Desorption Rate | 99.76% at 110°C | Demonstrates high regeneration efficiency at a specific temperature. uq.edu.au |

| PZMN-12 with RSSF and LVC Process | Regeneration Energy Consumption | 1.67 GJ/tCO₂ | Indicates significant energy savings through process optimization. uq.edu.au |

| N-(2-Hydroxyethyl) piperazine (HEPZ) | Lowest Reboiler Energy Consumption | 3.018 GJ/tCO₂ | Shows a 35.2% reduction compared to Piperazine (PZ) and 11.6% lower than MEA. mdpi.comresearchgate.net |

| General Piperazine-based solvents | Regeneration Heat Load | 3.39–8.45 GJ/t-CO₂ | Represents a typical range for this class of solvents. mdpi.com |

Wastewater Treatment Considerations for Formamide-based Compounds

Wastewater generated from industrial processes using formamide-based compounds like this compound requires careful management due to the stability and potential toxicity of these substances. The treatment of wastewater containing the closely related compound N,N-dimethylformamide (DMF) has been extensively studied and offers relevant strategies. nih.govgoogle.com Formamides can be resistant to direct biodegradation, often necessitating a multi-step treatment approach. nih.govresearchgate.net